1-(4,6-Dimethylpyrimidin-2-yl)-4-methyl-1,4-diazepane
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Overview
Description
1-(4,6-Dimethylpyrimidin-2-yl)-4-methyl-1,4-diazepane is a heterocyclic compound that features a pyrimidine ring fused with a diazepane ring
Preparation Methods
The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-4-methyl-1,4-diazepane typically involves the reaction of 4,6-dimethylpyrimidine with appropriate diazepane precursors under controlled conditions. One common method involves the use of p-Toluenesulfonic acid as a catalyst in a solvent-free environment . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-(4,6-Dimethylpyrimidin-2-yl)-4-methyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as halides and amines .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of novel bioactive pyrimidine derivatives.
Biology: It has shown potential as a corrosion inhibitor in aqueous environments.
Medicine: Research is ongoing to explore its antimicrobial properties and potential therapeutic applications.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-4-methyl-1,4-diazepane involves its interaction with molecular targets, leading to various biological effects. For instance, it may inhibit specific enzymes or receptors, thereby modulating biological pathways . Detailed studies are required to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
1-(4,6-Dimethylpyrimidin-2-yl)-4-methyl-1,4-diazepane can be compared with other similar compounds such as:
N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: Known for its corrosion inhibition properties.
N,N′-bis(4,6-dimethylpyrimidin-2-yl)-substituted pyromellitic diimides: Studied for their unique structural properties.
These comparisons highlight the unique structural and functional attributes of this compound, making it a compound of significant interest in various research domains.
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-4-methyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-10-9-11(2)14-12(13-10)16-6-4-5-15(3)7-8-16/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUPGNSQLFRTCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCN(CC2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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